
2-Ethylcyclopenta-1,3-diene;ruthenium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) is a coordination compound featuring a ruthenium ion complexed with 2-ethylcyclopenta-1,3-diene ligands. This compound is part of a broader class of organometallic compounds known for their applications in catalysis and materials science. The unique properties of ruthenium complexes make them valuable in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) typically involves the reaction of ruthenium precursors with 2-ethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of ruthenium trichloride as a starting material, which is reacted with 2-ethylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities and obtain the final product in a usable form .
化学反应分析
Types of Reactions
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrides.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions with 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions and at controlled temperatures to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligands, potentially altering their catalytic or material properties .
科学研究应用
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: Ruthenium complexes are investigated for their potential use in advanced materials, such as conductive polymers and electronic devices.
Industrial Applications: The compound is used in industrial processes, such as the production of fine chemicals and pharmaceuticals, due to its catalytic properties.
作用机制
The mechanism by which 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) exerts its effects involves the interaction of the ruthenium ion with various molecular targets. In catalytic applications, the ruthenium ion facilitates the activation of substrates, allowing for the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the substrates used. In biological applications, the compound can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death .
相似化合物的比较
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) can be compared with other similar compounds, such as:
Bis(ethylcyclopentadienyl)ruthenium(II): This compound features a similar structure but with ruthenium in a lower oxidation state.
Diethylruthenocene: Another similar compound with two ethylcyclopentadienyl ligands, but with different electronic and steric properties.
The uniqueness of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) lies in its specific oxidation state and ligand environment, which confer distinct reactivity and properties compared to other ruthenium complexes .
属性
分子式 |
C14H18Ru+2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-ethylcyclopenta-1,3-diene;ruthenium(4+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+4 |
InChI 键 |
DJMPERHJYLNRCF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


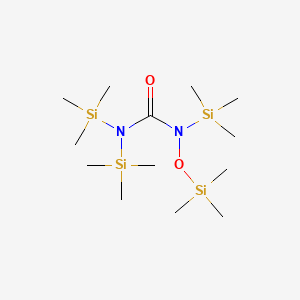

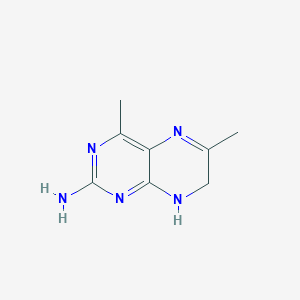

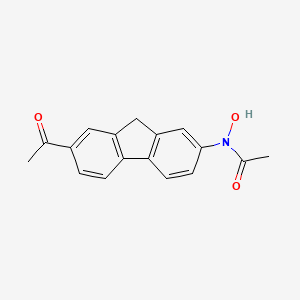

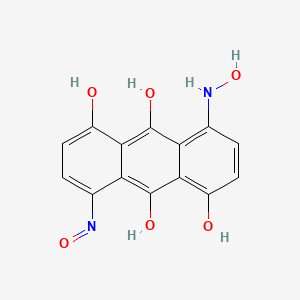
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

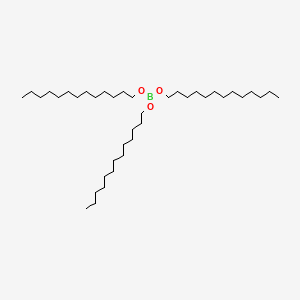
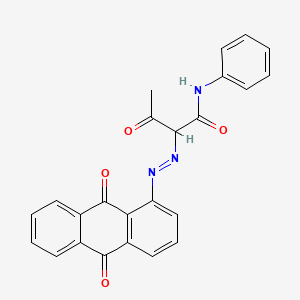
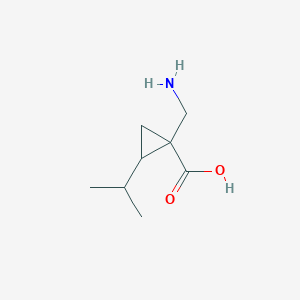

![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
